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Compound of Interest

Compound Name: Bzl,ME-L-met-ome hcl

CAS No.: 1272754-99-0

Cat. No.: B613228 Get Quote

In the landscape of contemporary drug discovery and peptide science, the strategic

modification of amino acid building blocks is a cornerstone of innovation. N-Benzyl-N-methyl-L-

methionine methyl ester hydrochloride is a specialized derivative of the essential amino acid L-

methionine, engineered to offer unique advantages in the synthesis of complex peptides and

small molecule therapeutics. The incorporation of both a benzyl (Bzl) and a methyl (Me) group

on the alpha-amino nitrogen, along with the protection of the carboxyl group as a methyl ester

(OMe), imparts specific steric and electronic properties. These modifications can profoundly

influence the conformational flexibility, proteolytic stability, and pharmacokinetic profile of the

resulting molecules.[1][2] This guide provides a comprehensive technical overview of this

compound, from its synthesis and characterization to its applications, offering field-proven

insights for its effective utilization in research and development.

Physicochemical Properties
A clear understanding of the fundamental properties of N-Benzyl-N-methyl-L-methionine methyl

ester hydrochloride is essential for its effective handling, storage, and application in synthetic

workflows.
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Property Value

CAS Number 1272754-99-0

Molecular Formula C₁₄H₂₁NO₂S·HCl

Synonyms
Bzl,Me-L-Met-OMe HCl, N-Benzyl-N-methyl-L-

methionine methyl ester hydrochloride

Appearance Typically a white to off-white solid

Storage

Store in a cool, dry place, protected from

moisture. As a hydrochloride salt, it is generally

more stable than the free base.

Rationale for N-Alkylation and N-Benzylation in
Methionine Derivatives
The dual modification of the alpha-amino group in L-methionine is not arbitrary; it is a

deliberate strategy to modulate the properties of peptides and peptidomimetics.

N-Methylation: The introduction of a methyl group to the amide backbone of a peptide chain

eliminates the hydrogen bond donor capability of the nitrogen atom. This modification can:

Enhance Proteolytic Stability: By sterically hindering the approach of proteases, N-

methylation can significantly increase the in vivo half-life of a peptide.[1]

Improve Membrane Permeability: The increased lipophilicity and reduced hydrogen

bonding capacity can lead to improved oral bioavailability and cell penetration.[3]

Modulate Conformation: N-methylation restricts the conformational freedom around the

peptide bond, which can be used to stabilize specific secondary structures, such as β-

turns, or to explore the conformational requirements for receptor binding.[1]

N-Benzylation: The benzyl group is a larger, more sterically demanding substituent. Its

inclusion can:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/publication/299397342_N-Methylated_a-Amino_Acids_And_Peptides_Synthesis_And_Biological_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210067/
https://www.researchgate.net/publication/299397342_N-Methylated_a-Amino_Acids_And_Peptides_Synthesis_And_Biological_Activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Introduce Lipophilicity: The aromatic ring significantly increases the nonpolar character of

the amino acid, which can be advantageous for interactions with hydrophobic pockets in

target proteins or for enhancing membrane traversal.[4]

Serve as a Bulky Substituent: In peptide synthesis, the benzyl group can act as a

conformational constraint and a tool to probe steric tolerance in receptor binding sites.[5]

The combination of both groups on the same nitrogen atom creates a tertiary amine, a feature

that can be exploited in the design of small molecule inhibitors and other therapeutic agents.

Synthetic Pathways: A Guided Approach
While a specific, published synthesis for N-Benzyl-N-methyl-L-methionine methyl ester

hydrochloride is not readily available, a plausible and robust synthetic route can be designed

based on established methodologies for the modification of amino acids. The synthesis can be

envisioned as a multi-step process starting from L-methionine.

Overall Synthetic Workflow
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Caption: Proposed synthetic pathway for N-Benzyl-N-methyl-L-methionine methyl ester

hydrochloride.

Step 1: Esterification of L-Methionine
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This

is a standard procedure that prevents the carboxyl group from participating in subsequent

reactions.

Protocol:

Reaction Setup: Suspend L-methionine in anhydrous methanol in a round-bottom flask

equipped with a magnetic stirrer and a gas inlet.
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Acidification: Cool the suspension to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl)

gas through the stirred suspension. The solid will gradually dissolve as the reaction

proceeds.[6]

Reaction: After saturation with HCl, remove the ice bath and allow the reaction to stir at room

temperature overnight.

Work-up: Remove the methanol under reduced pressure using a rotary evaporator. The

resulting white solid is L-methionine methyl ester hydrochloride. The product can be used in

the next step without further purification or can be recrystallized from methanol/ether.[6]

Step 2: N-Benzylation via Reductive Amination
Reductive amination is a highly efficient method for the N-alkylation of amines.[7][8] In this

step, the primary amine of the methionine ester reacts with benzaldehyde to form an

intermediate imine, which is then reduced in situ to the secondary amine.

Protocol:

Reaction Setup: Dissolve L-methionine methyl ester hydrochloride in a suitable solvent, such

as methanol or dichloromethane, in a round-bottom flask.

Imine Formation: Add benzaldehyde (1.0-1.2 equivalents) to the solution. If starting from the

hydrochloride salt, a base such as triethylamine may be required to liberate the free amine.

Reduction: After a period of stirring to allow for imine formation, add a reducing agent.

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are

common choices as they are selective for the imine in the presence of the aldehyde.[7]

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until

the starting material is consumed.

Work-up: Quench the reaction carefully with water or a dilute acid. Extract the product into an

organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. The crude product can be purified

by column chromatography.
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Step 3: N-Methylation
The final step is the methylation of the secondary amine to yield the desired tertiary amine. This

can be achieved using various methylating agents.

Protocol:

Reaction Setup: Dissolve the N-benzyl-L-methionine methyl ester in an anhydrous aprotic

solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere

(e.g., nitrogen or argon).

Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride

(NaH), to deprotonate the secondary amine.[9]

Methylation: Add methyl iodide (MeI) and allow the reaction to warm to room temperature

and stir until completion, as monitored by TLC or LC-MS.

Work-up: Carefully quench the reaction with water. Extract the product into an organic

solvent. Wash the organic layer, dry, and concentrate.

Final Salt Formation: The purified free base can be dissolved in a suitable solvent like ether

or ethyl acetate, and HCl (as a solution in a solvent or as a gas) can be introduced to

precipitate the final hydrochloride salt.

Analytical Characterization
Rigorous characterization is crucial to confirm the identity and purity of the synthesized

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expect to see characteristic signals for the methyl ester (~3.7 ppm), the N-methyl

group, the methylene protons of the benzyl group, the aromatic protons of the benzyl

group, and the protons of the methionine side chain. The diastereotopic nature of the

benzylic protons may result in two distinct signals.

¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be

observable, including the carbonyl carbon of the ester, the aromatic carbons, and the
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aliphatic carbons of the methionine and N-alkyl groups.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be

expected to show a prominent peak corresponding to the molecular ion of the free base

[M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.

Applications in Research and Drug Development
N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride is primarily a building block for

more complex molecules. Its utility lies in the properties it imparts to the final product.

Peptide Synthesis: This derivative can be incorporated into peptide chains to create

peptidomimetics with enhanced stability and altered conformational properties.[10] The

presence of the tertiary amine at the N-terminus or within a peptide sequence can disrupt

secondary structures and introduce unique pharmacological activities.

Drug Discovery: As a chiral scaffold, it can be used in the synthesis of small molecule drugs.

The methionine side chain offers a site for potential metabolism (S-oxidation) and the

thioether can act as a nucleophile or a ligand for metal ions. The N-substituents can be

optimized to improve binding affinity and selectivity for a biological target.[1][2]

Combinatorial Chemistry: This compound is a valuable reagent in the construction of

chemical libraries for high-throughput screening. Its unique substitution pattern adds to the

structural diversity of the library.[11]

Workflow for Incorporation into a Peptide
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Caption: General workflow for incorporating the modified methionine into a peptide sequence.

Conclusion: A Versatile Tool for Molecular
Innovation
N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride represents a sophisticated

chemical tool for researchers at the forefront of peptide science and medicinal chemistry. Its

unique N-terminal substitution pattern offers a powerful strategy to overcome common

challenges in drug development, such as poor metabolic stability and low bioavailability. By

understanding the rationale behind its design, the methods for its synthesis, and the protocols

for its application, scientists can effectively leverage this compound to construct novel peptides

and small molecules with tailored properties, ultimately accelerating the discovery of new

therapeutic agents.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds -
PMC [pmc.ncbi.nlm.nih.gov]

4. chemimpex.com [chemimpex.com]

5. pdf.benchchem.com [pdf.benchchem.com]

6. Organic Syntheses Procedure [orgsyn.org]

7. masterorganicchemistry.com [masterorganicchemistry.com]

8. Reductive amination - Wikipedia [en.wikipedia.org]

9. researchmgt.monash.edu [researchmgt.monash.edu]

10. peptide.com [peptide.com]

11. chimia.ch [chimia.ch]

To cite this document: BenchChem. [Introduction: The Strategic Utility of Modified Amino
Acids in Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613228#bzl-me-l-met-ome-hcl-cas-number-1272754-
99-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://egyankosh.ac.in/bitstream/123456789/22757/1/Unit-14.pdf
https://www.benchchem.com/product/b613228?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/299397342_N-Methylated_a-Amino_Acids_And_Peptides_Synthesis_And_Biological_Activity
https://pubmed.ncbi.nlm.nih.gov/27001259/
https://pubmed.ncbi.nlm.nih.gov/27001259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210067/
https://www.chemimpex.com/products/16219
https://pdf.benchchem.com/1599/Application_Notes_and_Protocols_Benzyl_2_Oxoacetate_in_Peptide_Synthesis.pdf
http://orgsyn.org/demo.aspx?prep=cv9p0063
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://en.wikipedia.org/wiki/Reductive_amination
https://researchmgt.monash.edu/ws/portalfiles/portal/248613286/117403177_oa.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-derivatives-for-peptide-synthesis/
https://chimia.ch/chimia/article/download/3699/2989/13674
https://www.benchchem.com/product/b613228#bzl-me-l-met-ome-hcl-cas-number-1272754-99-0
https://www.benchchem.com/product/b613228#bzl-me-l-met-ome-hcl-cas-number-1272754-99-0
https://www.benchchem.com/product/b613228#bzl-me-l-met-ome-hcl-cas-number-1272754-99-0
https://www.benchchem.com/product/b613228#bzl-me-l-met-ome-hcl-cas-number-1272754-99-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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